molecular formula C7H7ClO4S2 B1597950 Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 423768-46-1

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B1597950
CAS No.: 423768-46-1
M. Wt: 254.7 g/mol
InChI Key: YWBXGHFHMHUSKH-UHFFFAOYSA-N
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Description

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate is an organosulfur compound with a thiophene ring substituted with a chlorosulfonyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate typically involves the chlorosulfonation of 4-methylthiophene-2-carboxylate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), room temperature.

Major Products

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Esters: Formed from substitution with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.

Scientific Research Applications

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Pharmaceuticals: Potential precursor for the development of drugs with sulfonamide or sulfonate functional groups.

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which may exhibit specific biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(Chlorosulfonyl)-2-methylthiophene-3-carboxylate
  • Methyl 5-(Chlorosulfonyl)-4-ethylthiophene-2-carboxylate
  • Methyl 5-(Chlorosulfonyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the chlorosulfonyl and methyl ester groups on the thiophene ring, which influences its reactivity and potential applications. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-3-5(6(9)12-2)13-7(4)14(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBXGHFHMHUSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381560
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-46-1
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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